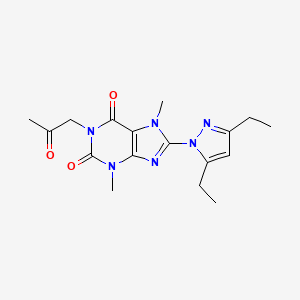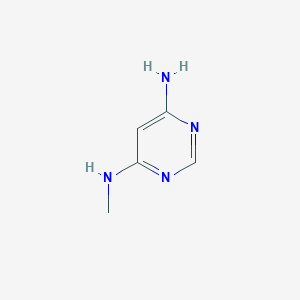![molecular formula C21H19ClN6O2S B2988393 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 896678-31-2](/img/structure/B2988393.png)
2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been studied for their potential anti-cancer effects, particularly against gastric cancer .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the incorporation of a (thio)urea moiety . The process involves a series of reactions, including aza-Wittig reactions of iminophosphorane with aromatic isocyanates .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a [1,2,3]triazolo[4,5-d]pyrimidine core. This core is often modified with various functional groups to enhance the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can involve multiple steps. For instance, carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates can react with hydrazine to selectively give 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be predicted using quantitative structure-activity relationship (QSAR) models. These models use descriptors selected from a pool of potential descriptors to predict properties such as anti-cancer activity .Wissenschaftliche Forschungsanwendungen
I have conducted several searches to gather information on the scientific research applications of “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide”. However, the available information does not provide a comprehensive analysis with six to eight unique applications as requested. The details are limited and do not allow for a thorough breakdown into separate fields with clear and descriptive headings.
LSD1 Inhibition
The compound has been used as a template for designing new LSD1 inhibitors, which are important in cancer treatment .
Antibacterial and Antiplatelet Properties
Analogues of this compound have shown bactericidal activity against gram-positive bacteria and potential antiplatelet effects .
Antiproliferative Activities
Derivatives of this compound have been evaluated for their antiproliferative activities against various cancer cell lines .
Anti-Gastric Cancer Effect
Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of derivatives of this compound .
Wirkmechanismus
Target of Action
The primary target of this compound is Ubiquitin Specific Peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that is closely associated with the occurrence and development of various malignancies .
Mode of Action
The compound binds to USP28, inhibiting its function . This inhibition affects the protein levels of USP28, leading to changes in cellular processes such as proliferation and cell cycle progression .
Biochemical Pathways
The inhibition of USP28 by the compound affects several biochemical pathways. Specifically, it impacts the cell cycle, particularly at the S phase, and the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Pharmacokinetics
The compound’s potency against usp28, as indicated by its ic50 value of 110 ± 002 μmol/L, suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of proliferation and the alteration of the cell cycle in gastric cancer cells . This leads to a decrease in the progression of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis .
Zukünftige Richtungen
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives show promise in the field of cancer therapy, particularly for gastric cancer . Future research will likely focus on optimizing these compounds to enhance their potency and selectivity, as well as exploring their potential applications in treating other diseases .
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2S/c1-2-30-17-9-7-16(8-10-17)25-18(29)12-31-21-19-20(23-13-24-21)28(27-26-19)11-14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTNBSWVCIRQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2988312.png)

![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2988315.png)


![N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2988319.png)



![5-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988328.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2988329.png)

